molecular formula C10H9NO4S B2919100 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione CAS No. 338421-42-4

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione

Cat. No.: B2919100
CAS No.: 338421-42-4
M. Wt: 239.25
InChI Key: RJTMHWOHIZKICE-UHFFFAOYSA-N
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Description

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione is a derivative of thiazinane . Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds . These types of heterocycles constructed a large number of drugs used in the treatment of a variety of diseases .


Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . This review discusses available methods of thiazine preparation through green synthesis methods . The products obtained were characterized by elemental analysis, electromagnetic induction spectroscopy (EMIS), proton NMR and infrared spectroscopy .


Molecular Structure Analysis

Thiazinane resembles a compound containing nitrogen and sulfur on its structure . It is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur in a three isomeric structures .


Chemical Reactions Analysis

Thiazinanes and its derivatives represented a highly potent drug in disease treatment . This review was focused on the synthetic approaches of thiazinane derivatives and their chemical reactivity .

Scientific Research Applications

Synthesis and Structural Studies

Research has focused on the synthesis of derivatives and structural analysis of compounds closely related to 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione. A study detailed the synthesis of 5-Phenyl-1,3-Dioxane-4,6-Dione derivatives, highlighting a general procedure involving cycloaddition and transformation processes to obtain the final products, demonstrating the versatility of related cyclic structures in synthetic chemistry (Saidi, Shaterian, & Sheibani, 2000). Another work investigated the crystal and molecular structures of phenyl and ethyl derivatives of dioxanedione, providing insights into their conformations and molecular packing (Coppernolle et al., 2010).

Polymerization and Material Science

Significant attention has been given to the polymerization processes involving related dioxanedione compounds. For instance, research on the synthesis and organocatalytic ring-opening polymerization of cyclic esters derived from l-malic acid, including 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione (BMD), has shown controlled polymerization is achievable without side reactions, leading to hydrophilic poly(glycolic-co-malic acids) (Pounder & Dove, 2010). This research contributes to the development of biodegradable polymers with potential applications in biomedical fields.

Anticancer Activity and Biological Evaluation

Studies on heterocyclic compounds incorporating thiazole or thiadiazole rings, structurally related to this compound, have shown potential pharmacological activities. A particular study synthesized new pharmacophores containing the thiazole moiety and evaluated them as potent anticancer agents, demonstrating moderate activities against Hepatocellular carcinoma cell lines (Gomha et al., 2017). This indicates the relevance of such compounds in developing new therapeutic agents.

Supramolecular Chemistry and Magnetic Properties

Research in supramolecular chemistry involving compounds with similar structural motifs has explored the assembly of single-molecule magnets (SMMs). A notable study reported the synthesis of a supramolecular aggregate of four exchange-biased SMM units, offering insights into the magnetic properties and potential applications in information storage and quantum computing (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).

Mechanism of Action

Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Properties

IUPAC Name

1,1-dioxo-4-phenyl-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c12-9-6-16(14,15)7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTMHWOHIZKICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1(=O)=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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